Product packaging for larifan(Cat. No.:CAS No. 129553-79-3)

larifan

Cat. No.: B1178127
CAS No.: 129553-79-3
Attention: For research use only. Not for human or veterinary use.
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Description

Larifan is a heterogeneous population of high-polymeric, double-stranded RNA (dsRNA) obtained biotechnologically from E. coli cells infected with the f2sus11 amber mutant bacteriophage . This natural dsRNA is a potent inducer of endogenous Type I interferons (IFNs) . Its primary research value lies in its ability to activate key enzymes of the innate immune response, including dsRNA-activated protein kinase R (PKR) and 2'-5' oligoadenylate synthase (OAS), leading to a broad-spectrum antiviral state in cells . Studies demonstrate its research application in modeling antiviral responses, showing significant activity against SARS-CoV-2 by reducing viral RNA copy numbers and infectious virus titers in human lung cells (Calu3) and primary human small airway epithelial cells (HSAEC) . Furthermore, in vivo research in a golden Syrian hamster model of SARS-CoV-2 infection confirmed that this compound administration reduces viral load in lung tissue and improves infection-induced pathological lesions . Beyond recent coronavirus research, this compound's well-characterized mechanism as a pathogen recognition receptor (PRR) agonist makes it an excellent tool for investigating innate immunity, interferon signaling pathways, and the development of antiviral and immunomodulatory strategies . This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic procedures, including human use.

Properties

CAS No.

129553-79-3

Molecular Formula

C6H9NO2

Synonyms

larifan

Origin of Product

United States

Molecular and Cellular Mechanisms of Larifan Action

Induction and Activation of the Interferon System

The interferon (IFN) system is a crucial component of the innate immune response, playing a vital role in antiviral defense. Larifan is a potent inducer of endogenous interferons. pharmdd.comThis compound.euThis compound.eu

Endogenous Type I Interferon Induction

This compound is recognized as a highly active inducer of endogenous type I interferons (IFNs), such as IFN-α and IFN-β. pharmdd.comThis compound.euThis compound.eulza.lvbiorxiv.orginjoit.ru The induction of type I IFNs by this compound can have a significant impact on antiviral immunity. lza.lv The interferon-inducing activity of this compound has been observed in both humans and various animal species. This compound.euThis compound.eu The level and dynamics of induced interferon formation can depend on the method of administration. This compound.eu

Activation of dsRNA-Activated Protein Kinase R (PKR)

This compound has been shown to induce and activate dsRNA-activated protein kinase R (PKR). biorxiv.orgnih.govresearchgate.net PKR is an enzyme involved in the cellular response to viral infection. wikipedia.orgmdpi.com Upon activation by dsRNA, PKR phosphorylates the eukaryotic translation initiation factor eIF2α, which leads to a global blockage of translation of both cellular and viral mRNA in infected cells, thereby preventing viral protein synthesis. biorxiv.orgnih.govwikipedia.orgmdpi.com Studies have indicated that this compound's inhibitory effect on viral replication may be related to its ability to activate PKR. nih.gov However, high concentrations of dsRNA can potentially inhibit PKR activation, suggesting a complex dose dependency. nih.govwikipedia.org

Activation of 2′-5′ Oligoadenylate (B1213165) Synthetase (OAS)

This compound also induces and activates 2′-5′ oligoadenylate synthetase (OAS). biorxiv.orgnih.govresearchgate.net OAS is another key enzyme in the interferon system that is activated by dsRNA. nih.gov Activated OAS synthesizes 2′-5′-linked oligoadenylates, which in turn activate RNase L, a cellular ribonuclease. nih.gov RNase L then degrades cellular and viral RNA, contributing to the inhibition of protein synthesis and prevention of viral replication. nih.gov This pathway, along with PKR activation, contributes to the translation blockage observed in virus-infected cells treated with this compound. biorxiv.orgnih.gov

Role in Host Antiviral Defense Mechanisms

This compound's ability to induce type I IFNs and activate key enzymes like PKR and OAS contributes significantly to host antiviral defense mechanisms. biorxiv.orgnih.govknu.ua By triggering these pathways, this compound helps to establish an antiviral state in cells, inhibiting viral replication and spread. biorxiv.orgnih.govwikipedia.orgnih.gov This action is considered a universal mechanism against a wide range of viruses, as it targets common stages of viral replication. This compound.euThis compound.eu this compound has demonstrated antiviral activity against various viruses in experimental systems and clinical observations. This compound.eubiorxiv.org

Modulation of Cytokine and Chemokine Synthesis

In addition to interferon induction, this compound influences the synthesis of other cytokines and chemokines, which are crucial for regulating immune responses. This compound.eulza.lvnih.gov

Induction of Interleukins

This compound has been shown to induce the formation of various interleukins. This compound.eulza.lv Studies have indicated that this compound can cause the strong induction of certain proinflammatory cytokines, including Interleukin-6 (IL-6). nih.govresearchgate.net It also induces anti-inflammatory cytokines like IL-10 and cellular immunity mediating factors such as IL-23. lza.lvnih.gov The induction of these interleukins by this compound contributes to its immunomodulatory effects and the strengthening of the immune system. This compound.eulza.lv

Here is a table summarizing some of the cytokines induced by this compound:

CytokineTypeEffect Observed with this compound TreatmentSource
IL-6Pro-inflammatoryStrong Induction lza.lvnih.govresearchgate.net
IL-10Anti-inflammatoryInduction lza.lvnih.gov
IL-23Cellular ImmunityInduction lza.lvnih.gov
IL-2InflammatoryMaintained at low levels (in some studies) researchgate.net
IL-8InflammatoryMaintained at low levels (in some studies) researchgate.net
IL-22Tissue RepairVery high expression (in some studies) researchgate.net
IFN-γCellular ImmunityInduction lza.lvnih.gov
TNF-αPro-inflammatoryStrong Induction lza.lvnih.gov
GM-CSFPro-inflammatoryStrong Induction lza.lvnih.gov
MIP-1β (CCL3)ChemokineStrong Induction nih.govresearchgate.net
I-309 (CCL1)ChemokineStrong Induction nih.govresearchgate.net
TARC (CCL17)ChemokineStrong Induction nih.govresearchgate.net

This compound's influence on this network of molecules highlights its pleiotropic effect on the immune response. nih.govresearchgate.net

Regulation of Tumor Necrosis Factor-alpha (TNF-α)

Studies have indicated that this compound can affect the production of Tumor Necrosis Factor-alpha (TNF-α). researchgate.netresearchgate.net TNF-α is a pro-inflammatory cytokine involved in various immune processes, including inflammation and immune cell signaling. Research suggests that the CXCL10-CXCR3 axis can influence the expression of TNF-α, with CXCL10 promoting the expression of M2 polarization markers and decreasing M1 markers like TNF-α, while a CXCR3 antagonist can promote M1 markers. researchgate.net While a direct regulatory effect of this compound on TNF-α is suggested by its immunomodulatory role, the precise mechanisms and the extent of this regulation require further detailed investigation.

Stimulation of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a hematopoietic growth factor that stimulates the production and activation of granulocytes and macrophages. rcsb.org While the search results mention GM-CSF in the context of immune responses and therapeutic targets rcsb.org, and link it to the production by certain cells eurannallergyimm.com, direct evidence detailing this compound's specific stimulatory effect on GM-CSF production was not explicitly found within the provided snippets. Further research is needed to elucidate the direct relationship and mechanisms by which this compound might stimulate GM-CSF.

Production of Chemokine (C-C motif) Ligand 1 (CCL1) and 4 (CCL4)

This compound, as bacteriophage-derived dsRNA, has been compared to poly(I:C), another dsRNA, in its effects on peripheral blood mononuclear cells. In one study, poly(I:C) was found to be a stronger inducer of CCL4, while bacteriophage-derived dsRNA (this compound) induced higher levels of CCL17 and CXCL10. researchid.conih.gov CCL1 is a chemokine secreted by activated T cells that acts as a chemoattractant for various immune cells, including monocytes, NK cells, immature B cells, and dendritic cells. guidetoimmunopharmacology.org These findings suggest that this compound can influence the production of CCL1 and CCL4, albeit with potentially different efficiencies compared to other dsRNAs.

Data Table: Chemokine Induction by dsRNAs

dsRNA TypeChemokine Induced (Higher Levels)
Poly(I:C)CCL4, IL-6, IL-1β
Bacteriophage-derived dsRNA (this compound)CCL17, CXCL10, IFN-α2

*Based on comparative studies of immune responses triggered by different dsRNAs. researchid.conih.gov

Expression of Chemokine (C-X-C motif) Ligand 10 (CXCL10)

Research indicates that bacteriophage-derived dsRNA (this compound) induces higher levels of CXCL10 compared to poly(I:C) in ex vivo cultivated peripheral blood mononuclear cells. researchid.conih.gov CXCL10 is a chemokine that plays a critical role in viral infections and is expressed in inflammatory tissues and cells. researchgate.netmdpi.com It mediates its inflammatory activity through its receptor, CXCR3, which is found on various immune cells, including T cells, NK cells, macrophages, and dendritic cells. researchgate.netmdpi.com CXCL10 is stimulated by type I IFN in CXCR3+ DCs, triggering myeloid DC maturation. mdpi.com The induction of CXCL10 by this compound highlights a potential mechanism by which it contributes to immune responses, particularly in the context of antiviral activity. nih.govresearchgate.net

Cellular Targets and Signaling Pathways

This compound interacts with specific cellular components and pathways to exert its immunomodulatory effects.

Interactions with Toll-Like Receptor 3 (TLR3)

This compound, as bacteriophage-derived dsRNA, is recognized as a Toll-Like Receptor 3 (TLR3) agonist. librarynmu.comresearchid.cobiotechnology.kiev.uaresearchgate.net TLR3 is a pattern recognition receptor of the innate immune system that is expressed on the endosomal membrane of various immune cells, including B-cells, macrophages, and dendritic cells. wikipedia.org TLR3 is a key sensor of double-stranded RNA, which is present in some viruses. wikipedia.org The interaction of this compound with TLR3 activates this receptor, triggering downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. researchgate.netfrontiersin.org This interaction is considered a primary mechanism by which this compound initiates an innate immune response. researchgate.netwikipedia.orgfrontiersin.org

Activation of Dendritic Cells (DCs)

Dendritic cells (DCs) are crucial antigen-presenting cells that play a vital role in initiating and shaping adaptive immune responses. nih.gov Viral activation of TLRs, including TLR3, on dendritic cells leads to the production of various cytokines, including antiviral type I interferons. researchgate.net Synthetic ligands specific for TLRs, such as this compound, are also capable of inducing the production of type I IFNs by DCs, suggesting their potential as antiviral agents. researchgate.net The interaction of this compound with TLR3 on dendritic cells contributes to their activation, which is a key step in enhancing immune responses. researchgate.netnih.gov Activated dendritic cells can then influence the clustering and activation of other innate immune cells. nih.gov Studies have utilized dendritic cell activation as a measure of the immunomodulatory potential of molecules like this compound. researchgate.net

Induction of Immunogenic Markers (CD40, CD80, CD86, CCR7, MHC II) on DCs

This compound and its fractions have been shown to induce the expression of several immunogenic markers on murine DCs. Studies have demonstrated that various fractions of this compound, as well as unfractionated this compound, resulted in high expression levels of CD40, CD80, CD86, CCR7, and MHC II on murine DCs biotechnology.kiev.ua. These markers are indicative of DC maturation and their enhanced capacity to stimulate T cell responses. The induction of these costimulatory molecules (CD40, CD80, CD86) and MHC II is essential for effective antigen presentation and T cell activation, while CCR7 is important for DC migration to lymph nodes.

Modulation of Tolerogenic Gene Expression (e.g., Ido1) in DCs

Beyond inducing immunogenic markers, this compound also influences the expression of genes associated with immune tolerance in DCs. Research has indicated that treatment with unfractionated this compound and a specific short fraction (FR15) led to the lowest expression of the tolerogenic gene Ido1 in murine DCs biotechnology.kiev.ua. Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that can suppress T cell responses, and its downregulation in DCs by this compound suggests a mechanism that could favor immune activation over tolerance.

Regulation of Immunogenic Genes (Clec7a, Tnf, Icosl, Il12rb2, Cd209a) in DCs

This compound's effects on DCs also extend to the upregulation of genes associated with promoting immunogenic responses. Studies evaluating gene expression in murine DCs matured with this compound fractions found that unfractionated dsRNA and the short fraction FR15 were associated with the highest expression of immunogenic genes such as Clec7a, Tnf, Icosl, Il12rb2, and Cd209a biotechnology.kiev.ua. These genes are involved in various aspects of immune cell activation, cytokine production (TNF), costimulation (ICOSL), and receptor expression (Clec7a, Il12rb2, Cd209a), further supporting this compound's potential to enhance anti-tumoral or antiviral immunity by promoting a pro-inflammatory DC phenotype.

Effects on Monocytes and Macrophages

Monocytes and macrophages are phagocytic cells that play critical roles in innate immunity, inflammation, and tissue homeostasis. This compound has been shown to exert variable effects on the function and phenotype of these cells, with outcomes potentially influenced by factors such as the age and sex of the donor.

Phagocytic Activity Modulation

The phagocytic activity of monocytes and macrophages is a key function in clearing pathogens and cellular debris. Studies on the effect of this compound on human peripheral blood monocytes have revealed variable effects on phagocytic activity depending on age and sex researchgate.netukrbiochemjournal.orgukrbiochemjournal.org. For instance, monocytes from young males showed a minor decrease in phagocytic activity after this compound treatment. In aged men, treatment with this compound was associated with decreased phagocytic activity compared to monocytes from aged women ukrbiochemjournal.orgukrbiochemjournal.org. Conversely, monocytes from young and aged females appeared relatively inert to this compound treatment in terms of phagocytic activity researchgate.netukrbiochemjournal.orgukrbiochemjournal.org. Evaluation of this compound's effect on phagocytic index has also been conducted in murine models knu.ua. Furthermore, a phagocytosis-inhibiting effect of this compound has been speculated to potentially prevent antibody-dependent enhancement (ADE) biotechnology.kiev.ua.

Table 1: Summary of this compound's Effect on Monocyte Phagocytic Activity Based on Donor Characteristics

Donor GroupThis compound Effect on Phagocytic ActivitySource(s)
Young MalesMinor decrease researchgate.netukrbiochemjournal.orgukrbiochemjournal.org
Young FemalesRelatively inert researchgate.netukrbiochemjournal.orgukrbiochemjournal.org
Aged MenDecreased ukrbiochemjournal.orgukrbiochemjournal.org
Aged WomenRelatively inert researchgate.netukrbiochemjournal.orgukrbiochemjournal.org
Reactive Oxygen Species (ROS) Generation

Table 2: Summary of this compound's Effect on Monocyte ROS Generation Based on Donor Characteristics

Donor GroupThis compound Effect on ROS GenerationSource(s)
Young MalesSignificant down-regulation researchgate.netukrbiochemjournal.orgukrbiochemjournal.org
Young FemalesNo suppression ukrbiochemjournal.org
Aged MenDecreased ukrbiochemjournal.org
Phenotypic Marker Expression (CD14, CD206, CD80, CD86)

This compound can influence the expression of phenotypic markers on monocytes and macrophages, which are indicative of their activation and polarization states. Studies have examined the expression of markers such as CD14, CD206, CD80, and CD86. In aged men, this compound treatment was associated with decreased CD86 expression and increased CD206 expression on monocytes researchgate.netukrbiochemjournal.orgukrbiochemjournal.org. CD86 is typically associated with pro-inflammatory (M1) macrophages, while CD206 (mannose receptor) is often linked to alternatively activated (M2) macrophages involved in tissue repair and immune regulation frontiersin.orgnih.govfrontiersin.org. Evaluation of CD14 and CD206 expression has also been conducted on tissue-resident macrophages and microglia under this compound treatment researchgate.net. These findings suggest that this compound can influence the phenotypic profile of monocytes and macrophages, potentially shifting the balance between M1 and M2-like states depending on the cellular context and donor characteristics.

Table 3: Summary of this compound's Effect on Monocyte Phenotypic Markers in Aged Men

Phenotypic MarkerThis compound EffectSource(s)
CD86Decreased researchgate.netukrbiochemjournal.orgukrbiochemjournal.org
CD206Increased researchgate.netukrbiochemjournal.orgukrbiochemjournal.org
Arginine Metabolism

This compound has been shown to influence arginine metabolism, particularly in monocytes and macrophages. Studies investigating the effect of this compound on rat microglial cells (MC) exposed to hypoxia in vitro demonstrated that hypoxia shifted arginine metabolism in MC towards the arginase pathway, leading to increased arginase activity and decreased nitric oxide (NO) generation irbis-nbuv.gov.ua. This compound used alone moderately stimulated the arginase activity of both normoxic and hypoxic MC and did not influence their NO production irbis-nbuv.gov.ua. However, when used in combination with bacterial lipopolysaccharide (LPS), this compound intensified the inhibitory effect of LPS on the arginase activity of hypoxic MC irbis-nbuv.gov.ua. Conversely, the stimulatory effect of LPS on NO production by hypoxic MC was hampered by this compound irbis-nbuv.gov.ua. This suggests a complex interplay between this compound, hypoxia, and other stimuli in regulating arginine metabolism in these cells.

In human blood monocytes and granulocytes, this compound caused a dose-dependent increase in nitric oxide production and a decrease in arginase activity indexcopernicus.combiotechnology.kiev.ua. This indicates that this compound can reinforce the antiviral properties of resting phagocytes while containing oxidative stress development indexcopernicus.combiotechnology.kiev.ua.

Impact on Monocyte Metabolic Profile

This compound influences the metabolic characteristics of human blood monocytes and granulocytes indexcopernicus.combiotechnology.kiev.ua. Studies have shown that this compound treatment leads to lower phagocytic index and reactive oxygen species generation in both human blood monocytes and granulocytes indexcopernicus.combiotechnology.kiev.ua. As mentioned above, it also causes a dose-dependent increase in nitric oxide production and a decrease in the arginase activity of blood monocytes indexcopernicus.combiotechnology.kiev.ua. These findings suggest that this compound can modulate the metabolic profile of phagocytes, potentially enhancing their antiviral functions while mitigating excessive oxidative responses indexcopernicus.combiotechnology.kiev.ua.

Research has also explored the variable effects of this compound on human peripheral blood monocytes based on the age and sex of donors researchgate.netukrbiochemjournal.orgukrbiochemjournal.org. Monocytes from young and aged females appeared relatively inert to this compound treatment ukrbiochemjournal.orgukrbiochemjournal.org. In contrast, monocytes from young males showed a minor decrease in phagocytic activity and a significant down-regulation of reactive oxygen species generation after treatment ukrbiochemjournal.orgukrbiochemjournal.org. Monocytes from aged adults exhibited sex-based differences, with monocytes from men over 50 showing decreased phagocytic activity and CD86 expression along with increased CD206 expression after this compound treatment compared to monocytes from women ukrbiochemjournal.orgukrbiochemjournal.org. These results highlight the potential for personalized treatment approaches based on age and sex ukrbiochemjournal.orgukrbiochemjournal.org.

This compound's ability to reprogram macrophages has also been demonstrated in studies involving glioma-associated microglia and rat peritoneal macrophages researchgate.net.

T- and B-Lymphocyte Activation and Differentiation

This compound is known to activate and mobilize immune cells, including lymphocytes myphages.com. It has been reported to activate T-cells and provide an immunoadjuvant effect This compound.eu. This compound's impact on T-cell activation can be linked to its role as an interferon inducer and immunomodulator pharmdd.com. Studies comparing this compound with poly(I:C), another dsRNA, on ex vivo cultivated peripheral blood mononuclear cells (PBMCs) showed that both increased the expression of the lymphocyte CD38 marker and intracellular IFN-γ in CD8+ T cells, as well as the CD95 marker on the main lymphocyte subpopulations injoit.runih.gov. This suggests that this compound can promote the release of proinflammatory cytokines and chemokines ex vivo, which could translate to in vivo activation of the innate immune response and subsequent T-cell activation injoit.ru.

This compound also stimulates B cells to produce IFN-alpha researchgate.net. B cell-mediated regulation can involve the production of interleukin (IL)-10, and studies have identified a natural plasma cell subset expressing the inhibitory receptor LAG-3 that mediates this function mpg.de. While the direct effect of this compound on B cell differentiation into specific subsets like IL-10-producing plasmocytes requires further detailed investigation, its general immunomodulatory activity and ability to stimulate B cells suggest a potential influence on B lymphocyte activation and differentiation pathways.

Natural Killer (NK) Cell Stimulation

Summary of this compound's Impact on Immune Cells

Immune Cell TypeObserved Effect of this compoundKey Mediators/Mechanisms Involved
Monocytes/Macrophages Increased nitric oxide production, decreased arginase activity in human monocytes/granulocytes. indexcopernicus.combiotechnology.kiev.ua Reprogramming of macrophages (e.g., in hypoxia). irbis-nbuv.gov.uaresearchgate.net Variable effects based on age and sex. ukrbiochemjournal.orgukrbiochemjournal.orgArginine metabolism modulation, TLR3 agonism. irbis-nbuv.gov.ua
T Lymphocytes Activation, increased CD38 and CD95 expression, increased intracellular IFN-γ in CD8+ T cells. injoit.runih.gov Immunoadjuvant effect. This compound.euInduction of proinflammatory cytokines/chemokines, interferon induction. This compound.eupharmdd.cominjoit.ru
B Lymphocytes Stimulation to produce IFN-alpha. researchgate.netInterferon induction, immunomodulation. pharmdd.comresearchgate.net
NK Cells Stimulation, increased intracellular IFN-γ. injoit.runih.gov Activation. This compound.eumyphages.comInduction of proinflammatory cytokines/chemokines, interferon induction. This compound.eupharmdd.cominjoit.ru

Antiviral Research on Larifan: Preclinical Studies

Efficacy in In Vitro Viral Inhibition

Larifan has demonstrated inhibitory effects on the replication of several viruses in various cell culture models.

SARS-CoV-2 Replication Inhibition in Cell Lines (e.g., Calu3, HSAEC)

Studies have evaluated the antiviral activity of this compound against SARS-CoV-2 in human lung adenocarcinoma (Calu3) cells and primary human small airway epithelial cells (HSAEC). biorxiv.orgnih.govdntb.gov.ua this compound inhibited SARS-CoV-2 replication in both cell lines. biorxiv.orgnih.govdntb.gov.ua

In Calu3 cells, this compound treatment significantly reduced viral RNA copy numbers in the supernatant. Reductions were observed when the drug was added both before and after infection. Specifically, viral RNA copy numbers dropped substantially, demonstrating an inhibitory effect on replication. biorxiv.orgresearchgate.net Infectious virus titers in Vero E6 cells also showed a reduction after treatment. biorxiv.orgresearchgate.net In HSAEC, this compound inhibited SARS-CoV-2 replication at a similar level to that observed in Calu3 cells. biorxiv.orgresearchgate.net A reduction in viral RNA copy number was particularly noted in HSAEC when this compound was added before infection. dntb.gov.uaresearchgate.net

This compound showed unapparent cytotoxicity in Calu3 and HSAEC cell lines at the concentrations used in these studies. nih.govresearchgate.net

Here is a summary of key findings regarding SARS-CoV-2 inhibition:

Cell LineTreatment TimingEffect on Viral RNA Copy Numbers (Supernatant)Effect on Infectious Virus Titer (Vero E6 cells)Citation
Calu3Pre-infectionSubstantial drop (e.g., 8-fold reduction)Drop (e.g., 3.6 log10 reduction) biorxiv.orgresearchgate.net
Calu3Post-infectionSubstantial drop (e.g., 20-fold reduction)Drop (e.g., 2.8 log10 reduction) biorxiv.orgresearchgate.net
HSAECBefore infectionReduction observedNot specified dntb.gov.uaresearchgate.net
HSAECSimilar level to Calu3Inhibition at similar levelNot specified biorxiv.orgresearchgate.net

Inhibition of Cytomegalovirus Reproduction in Cell Cultures

This compound has been shown to inhibit the reproduction of cytomegalovirus (CMV) in cell cultures. biorxiv.orgnih.govresearchgate.net

Replication Inhibition of Human Immunodeficiency Virus-1 (HIV-1) in Cell Cultures

Studies have indicated that this compound inhibits the replication of human immunodeficiency virus-1 (HIV-1) in cell cultures. biorxiv.orgnih.govresearchgate.net

Activity against Vesicular Stomatitis Virus (VSV)

The virus-inhibitory activity of a molecular complex involving yeast RNA and tilorone (B613820) was studied in vitro using vesicular stomatitis virus (VSV) in murine fibroblast L929 cells. In these systems, the molecular complex demonstrated an antiviral effect similar to that of polynucleotide interferon inducers such as this compound and ridostin. researchgate.netaepress.sk This suggests that this compound itself possesses activity against VSV. The ability to inhibit the cytopathic effect of VSV on L cells in monolayer culture is noted as a representative assay for measuring antiviral activity. google.com

Effects on Venezuelan Equine Encephalitis Virus (VEEV)

Similar to the findings with VSV, the virus-inhibitory activity of a molecular complex of tilorone and yeast RNA was studied in vitro on Venezuelan equine encephalitis virus (VEEV) in swine embryo kidney (SEK) cells. The molecular complex exhibited an antiviral effect comparable to that of polynucleotide interferon inducers, including this compound. researchgate.netaepress.sk

Encephalomyocarditis Virus (EMCV) Inhibition

Research has also investigated the antiviral activity of this compound against encephalomyocarditis virus (EMCV). The virus-inhibitory activity of a molecular complex of tilorone and yeast RNA was studied in vitro on EMCV in established piglet testicular (EPT) cells. In this system, the molecular complex showed an antiviral effect similar to that of polynucleotide interferon inducers such as this compound. researchgate.netaepress.sk An assay measuring antiviral activity in culture using EMCV as a test virus is also mentioned in the context of evaluating adjuvant compositions that may include this compound. google.com

This compound is a double-stranded RNA (dsRNA) of natural origin, derived from Escherichia coli bacteria infected with a bacteriophage. It has been investigated for its potential antiviral, immunomodulatory, antitumor, and antimutagenic effects. This compound.euThis compound.eu Preclinical studies have explored its antiviral activity against a range of viruses in various in vitro and in vivo models. This compound.euThis compound.eubiorxiv.orgnih.gov

Efficacy in In Vivo Animal Models Preclinical research has utilized various animal models to evaluate the efficacy of this compound against different viral infections.this compound.euthis compound.eubiorxiv.orgnih.gov

Decrease in Infectious Virus Titers in Lung Tissue this compound administration also led to a reduction in the amount of infectious virus titer in the lungs of infected hamsters.biorxiv.orgnih.govnih.govresearchgate.netbiorxiv.orgThe infectious virus titers in lung tissue dropped by 4.3 log₁₀ TCID₅₀ on day three and by 2.8 log₁₀ TCID₅₀ on day five post-infection following intranasal administration, which was significantly different from the untreated group (p = 0.0039).researchgate.netresearchgate.netbiorxiv.orgSimilar to the viral RNA data, subcutaneous administration resulted in a less pronounced decline in infectious virus titers.researchgate.net

Efficacy against Omsk Hemorrhagic Fever in Laboratory Animals

This compound has demonstrated antiviral efficacy against Omsk Hemorrhagic Fever virus (OHFV) in animal studies. mdpi.comnih.gov Specifically, studies using the Ondatra strain of OHFV in laboratory animals showed strong antiviral activity. mdpi.comnih.gov In experiments involving infected mice, this compound protected a significant percentage from death and reduced the severity of the disease in rabbits. mdpi.comnih.gov While its antiviral effect was noted in animal models, its effect in cell cultures was reported as weak. mdpi.com

Data from Preclinical Studies on OHFV:

Animal ModelOHFV StrainOutcome MeasuredThis compound EffectCitation
MiceOndatraProtection from deathProtected 65% of infected mice mdpi.comnih.gov
RabbitsOndatraDisease severitySignificantly decreased infection process severity mdpi.comnih.gov
Cell CultureOndatraVirus reproductionModerately pronounced suppression (at high concentrations) nih.gov

Influenza Virus Models

This compound has shown inhibitory effects on influenza virus in experimental systems. This compound.euThis compound.eu It is considered a universal antiviral drug due to its ability to interrupt viral replication at stages common to all viruses. This compound.euThis compound.eu Studies involving human and avian influenza viruses in preclinical settings have indicated this compound's capability to inhibit these viruses. researchgate.net this compound's interferon-inducing activity is believed to contribute to its effects against respiratory viruses, including influenza. This compound.eunih.gov

Rabies Virus Models

This compound's antiviral spectrum includes the rabies virus, as indicated by experimental systems. This compound.euThis compound.eu Polymers like this compound are noted for their ability to induce IFN synthesis in muscles, which may contribute to their effectiveness against rabies. nih.gov

Tick-Borne Encephalitis Virus Models

Experimental systems have shown that this compound is sensitive against tick-borne encephalitis virus (TBEV). This compound.euThis compound.eu Clinical experience in humans has also indicated pronounced antiviral activity against TBEV. This compound.eu

Other Viral Infections in Preclinical Models (e.g., Sindbis, Semiliki, Aujeszky, Foot-and-Mouth Disease, Vesicular Stomatitis)

This compound has demonstrated inhibitory effects on the reproduction and infection processes of various other viruses in animal experiments and tissue cultures. This compound.eu These include Sindbis virus, Semliki virus, Aujeszky virus (pseudorabies), Foot-and-Mouth Disease virus, and Vesicular Stomatitis virus. This compound.eu The broad antiviral spectrum of this compound has been observed across these experimental systems, with tested viruses proving sensitive. This compound.euThis compound.eu

Immunomodulatory Research on Larifan: Preclinical Studies

General Immunostimulatory Effects

Larifan is known to be an inducer of interferon (IFN), and this interferon-inducing activity has been observed in various animal species, including monkeys, calves, sheep, rabbits, and small rodents, as well as in humans. This compound.eu The induction of endogenous interferon contributes to this compound's wide range of antiviral effects. This compound.eu Beyond interferon, this compound also induces the formation of other cytokines that are important for strengthening the immune system. This compound.eu this compound has been shown to activate primary immunogenesis, which can be suppressed in conditions like oncopathology. This compound.eu It also acts as an immunoadjuvant. This compound.euThis compound.eu Studies have indicated that this compound can stimulate B cells and macrophages to produce IFN-alpha. nih.govcore.ac.ukresearchgate.net

Impact on Specific Immune Cell Populations

Preclinical research has explored this compound's influence on the function and activation status of various immune cell types, including dendritic cells, macrophages, and monocytes.

Dendritic Cell Maturation and Activation

Ex vivo studies have demonstrated that this compound activates dendritic cells (DCs) and promotes their differentiation, including the formation of plasmacytoid cells. This compound.eu The initiation of an immune response is highly dependent on the activation of DCs, a process triggered by receptors recognizing inflammatory cytokines or conserved pathogen patterns. nih.gov Double-stranded RNA, such as this compound, has been shown to activate human DCs, leading to increased antigen presentation and enhanced capacity to stimulate T cells. nih.gov This activation also results in resistance to viral cytopathic effects through the production of type I interferon and upregulation of MxA. nih.gov The ability of dsRNA to stimulate both maturation and resistance suggests that DCs can function as antigen-presenting cells capable of maintaining viral antigen production while simultaneously developing the capacity to activate naive T cells and promote polarized T helper cell type 1 responses. nih.gov Research investigating the effect of this compound fractions as an immunostimulatory adjuvant on DCs has examined morphology, gene expression, surface markers, and cytokine secretion. Studies comparing the immunogenic (e.g., dECTIn1, IL-12, TNF-α, XCR1, ICOSL, CD209a, CCR7) and tolerogenic (e.g., IDO, PD-L1, TGF-β) gene expression of DCs matured with dsRNA fractions of different lengths have been conducted.

Macrophage Polarization and Metabolic Profiles

This compound has demonstrated the ability to reprogram macrophages. researchgate.netresearchgate.net In vitro studies have investigated the effect of this compound on the metabolic characteristics of tissue-resident macrophages (TRMs), such as rat peritoneal macrophages (PMs) and microglia (MG) cells, under normal and hypoxic conditions. researchgate.net These studies utilized phenotypic markers such as CD14 and CD206, along with assessing arginine metabolism, phagocytic activity, and reactive oxygen species generation to evaluate TRM activation. researchgate.net Normoxic TRMs from different tissue niches responded differently to this compound exposure. researchgate.net Peritoneal macrophages exhibited signs of shifting towards M1 polarization. researchgate.net In contrast, the activation pattern observed in microglia was considered neither pro-inflammatory nor anti-inflammatory. researchgate.net TRMs, regardless of their tissue niche, responded to hypoxia with a phenotypic shift towards an anti-inflammatory (M2) state. researchgate.net this compound was able to attenuate hypoxia-induced TRM metabolic programming, although hypoxic conditions could negatively impact the interaction of TRMs with danger signals. researchgate.net Exposure to bacteriophage-derived dsRNA (this compound) in most animal groups did not significantly affect CD206 expression in alveolar macrophages (AM) and down-regulated CD80 expression. nih.gov These findings suggest that this compound may not primarily stimulate a bivalent phenotype in AM but rather restrain hyper-inflammatory responses by controlling antigen presentation while preserving functional characteristics typical of patrolling tissue-resident macrophages. nih.gov

Monocyte Activation Status and Metabolic Profile

Studies have aimed to evaluate the effect of this compound on the activation status of human peripheral blood monocytes collected from donors of different ages and sexes. ukrbiochemjournal.orgdntb.gov.ua Using flow cytometry to study phagocytic index, reactive oxygen species (ROS) generation, and expression of phenotypic markers, it was shown that monocytes from young and aged females appeared relatively inert to this compound treatment. ukrbiochemjournal.orgdntb.gov.ua Monocytes from young males showed a minor decrease in phagocytic activity and a significant down-regulation of ROS generation after treatment. ukrbiochemjournal.orgdntb.gov.ua Monocytes from aged adults displayed clear sex-based differences in their basal phenotype. ukrbiochemjournal.orgdntb.gov.ua Compared to monocytes from aged women, monocytes from men over 50 treated with this compound exhibited decreased phagocytic activity and CD86 expression, alongside increased CD206 expression. researchgate.netukrbiochemjournal.orgdntb.gov.uaresearchgate.net These results highlight the need for further studies to explore personalized treatment approaches with this compound based on age and sex. researchgate.netukrbiochemjournal.orgdntb.gov.uaresearchgate.net

In a study examining the effect of this compound on the metabolic characteristics of human blood monocytes and granulocytes in vitro, using blood donors aged 21-26 years, the metabolic profile was assessed by phagocytic activity, ROS production, nitric oxide generation, and arginase activity. dntb.gov.uaresearchgate.netresearchgate.net Phagocytic index and ROS generation were found to be lower in both human blood monocytes and granulocytes treated with this compound. dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net this compound caused a dose-dependent increase in nitric oxide production and a decrease in the arginase activity of blood monocytes. dntb.gov.uaresearchgate.netresearchgate.net These findings suggest that this compound can reinforce the antiviral properties of resting phagocytes while containing oxidative stress development. dntb.gov.uaresearchgate.net

In aged male mice (C57BL/6 and BALB/c strains), this compound treatment reduced the percentage of phagocytosis in both strains, although the phagocytic index increased in BALB/c mice after dsRNA exposure. researchgate.net ROS production was higher in C57Bl/6 mice, and this compound significantly reduced ROS levels in both strains. researchgate.net

Preclinical studies have investigated the impact of this compound on the phagocytic activity of immune cells, particularly monocytes and macrophages. This compound has been shown to stimulate macrophage phagocytic activity after parenteral administration. This compound.eu In human blood monocytes and granulocytes treated with this compound, the phagocytic index was found to be lower. dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net However, the effect can vary based on factors such as age and sex. researchgate.netukrbiochemjournal.orgdntb.gov.uaresearchgate.net Monocytes from young males showed a minor decrease in phagocytic activity, while monocytes from aged men exhibited decreased phagocytic activity compared to aged women after this compound treatment. researchgate.netukrbiochemjournal.orgdntb.gov.uaresearchgate.net In aged male mice, this compound treatment reduced the percentage of phagocytosis in both C57BL/6 and BALB/c strains, but the phagocytic index increased in BALB/c mice. researchgate.net Exposure to bacteriophage-derived dsRNA (this compound) in most cases increased the phagocytic activity of alveolar macrophages from mice, with the response depending on animal strain, age, and sex. nih.gov

Here is a summary of findings on this compound's effect on phagocytic activity:

Cell TypeSubject GroupThis compound Effect on Phagocytic ActivitySource(s)
MacrophagesAnimals (parenteral)Stimulated This compound.eu
Human Blood Monocytes/GranulocytesHealthy adult men (21-26)Lowered Phagocytic Index dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net
Human Blood MonocytesYoung malesMinor decrease researchgate.netukrbiochemjournal.orgdntb.gov.uaresearchgate.net
Human Blood MonocytesAged men (>50)Decreased (vs aged women) researchgate.netukrbiochemjournal.orgdntb.gov.uaresearchgate.net
Human Blood MonocytesYoung/Aged femalesRelatively inert ukrbiochemjournal.orgdntb.gov.ua
MonocytesAged male BALB/c miceIncreased Phagocytic Index, Reduced % researchgate.net
MonocytesAged male C57BL/6 miceReduced % researchgate.net
Alveolar MacrophagesMice (strain, age, sex dependent)Increased in most cases nih.gov

Preclinical studies have also examined the effect of this compound on the generation of reactive oxygen species (ROS) by immune cells. In human blood monocytes and granulocytes treated with this compound, ROS generation was found to be lower. dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net Studies in human peripheral blood monocytes from different age and sex groups showed that this compound treatment resulted in significant down-regulation of ROS generation in young males. researchgate.netukrbiochemjournal.orgdntb.gov.uaresearchgate.net The inhibitory effect of this compound on ROS production in monocytes of young men is consistent with studies in male Wistar rats. researchgate.net This suppression of ROS may be beneficial in the context of viral diseases, including COVID-19. researchgate.net this compound has also been shown to attenuate ROS production in tissue-resident macrophages of different origins, such as rat peritoneal macrophages and microglial cells of C6 glioma-bearing rats. researchgate.net In aged male mice, this compound significantly reduced ROS levels in both BALB/c and C57BL/6 strains. researchgate.net While in most cases exposure to bacteriophage-derived dsRNA (this compound) increased phagocytic activity in alveolar macrophages from mice, it was more often accompanied by the stimulation of intracellular ROS generation rather than its decrease. nih.gov

Here is a summary of findings on this compound's effect on Reactive Oxygen Species (ROS) Generation:

Cell TypeSubject GroupThis compound Effect on ROS GenerationSource(s)
Human Blood Monocytes/GranulocytesHealthy adult men (21-26)Lowered dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net
Human Blood MonocytesYoung malesSignificant down-regulation researchgate.netukrbiochemjournal.orgdntb.gov.uaresearchgate.net
Human Blood MonocytesYoung/Aged femalesRelatively inert ukrbiochemjournal.orgdntb.gov.ua
Tissue-resident macrophagesRatsAttenuated production researchgate.net
MonocytesAged male BALB/c miceSignificantly reduced levels researchgate.net
MonocytesAged male C57BL/6 miceSignificantly reduced levels researchgate.net
Alveolar MacrophagesMice (strain, age, sex dependent)Stimulation in most cases nih.gov
Differential Responses Based on Age and Sex of Donors/Animals

Studies have indicated that the effects of this compound on immune cells can vary depending on the age and sex of the donors or animals. Research on the impact of this compound on human peripheral blood monocytes from healthy volunteers of different ages and sexes revealed differential responses. researchgate.netukrbiochemjournal.org Monocytes from both young and aged females appeared relatively inert to this compound treatment. researchgate.netukrbiochemjournal.org In contrast, monocytes from young males showed a minor decrease in phagocytic activity and a significant downregulation of reactive oxygen species (ROS) generation after treatment. researchgate.netukrbiochemjournal.org

Further sex-based differences were observed in monocytes from aged adults. researchgate.netukrbiochemjournal.org Aged men's monocytes, compared to those from aged women, exhibited decreased phagocytic activity and reduced CD86 expression, alongside increased CD206 expression following this compound treatment. researchgate.netukrbiochemjournal.org These findings suggest that the immunomodulatory effects of this compound on monocytes can be influenced by both the age and sex of the individual, highlighting the potential need for personalized approaches in its application. researchgate.netukrbiochemjournal.org

Donor GroupPhagocytic Activity Change (vs Untreated)ROS Generation Change (vs Untreated)CD86 Expression Change (vs Untreated)CD206 Expression Change (vs Untreated)
Young FemalesInertInertNot specifiedNot specified
Young MalesMinor decreaseSignificant downregulationNot specifiedNot specified
Aged FemalesInertInertNot specifiedNot specified
Aged MalesDecreaseNot specifiedDecreasedIncreased

Adjuvant Properties in Vaccine Development

This compound has been explored for its potential as an adjuvant in vaccine development, aiming to enhance the immune response to co-administered antigens. lza.lvgoogle.com Adjuvants are crucial components in modern vaccines, particularly those using recombinant or synthetic antigens, as they can improve vaccine efficacy and broaden the immune response. researchgate.netescholarship.org

Enhancement of Antigen-Specific Immune Response

As a type 1 interferon inducer, double-stranded RNA like this compound has been reported to display adjuvant activity by enhancing the immune response to coadministered antigens. google.com The use of immunomodulators, including this compound, in combination with vaccines has been shown to significantly enhance specific immune responses. nih.gov

Stimulation of Antibody Production

Studies have indicated that this compound can stimulate antibody production, which is a key aspect of the humoral immune response. lza.lv This stimulation of antibody production contributes to its practical manifestation as an immunologic adjuvant. lza.lv In experiments involving a recombinant yeast hepatitis B vaccine in BALB/c mice, this compound was found to significantly enhance specific antibody production. nih.gov Similarly, when evaluated as an adjuvant for a live Brucella abortus strain 82-PS vaccine in guinea pigs, combining this compound with the vaccine increased the synthesis of antibodies against both rough (R) and smooth (S) Brucella antigens. bvsalud.org

Increased Efficacy of Vaccines in Animal Models (e.g., Influenza, Herpes, Rabies)

Research dating back to the 1980s demonstrated that administration of this compound both shortly before and after vaccination significantly increases the effectiveness of vaccines in animal models of influenza, herpes, and rabies infections. lza.lv

In the context of herpesvirus infections, while commercially available vaccines exist for some animal herpesviruses and experimental vaccines have shown promise in laboratory animal models of HSV-1 and HSV-2, this compound's role as an adjuvant has been investigated. tdmu.edu.uanih.gov Studies have explored the efficacy of this compound, alone and in combination with other agents, during herpesvirus infection in irradiated animals, indicating its potential in immunocompromised settings. researchgate.net

This compound's ability to stimulate interferon production in different organs, including the lungs, suggests its potential effectiveness against influenza and rhinoviral infections. researchgate.net

For rabies, this compound's property as a polymer that induces interferon synthesis in muscles suggests it may be effective against this viral infection. researchgate.net Studies on the effect of immunopotentiators on humoral immunity to rabies in mice have shown marked stimulation by interferon inductors like double-stranded RNA. researchgate.net

Potential in Anticancer Vaccine Adjuvancy

This compound's immunomodulatory properties, particularly its ability to activate immune system components, have led to investigations into its potential as an adjuvant in the development of anticancer vaccines. nih.gov As a mix of natural-origin dsRNA, this compound is considered a potential adjuvant for anticancer dendritic cell (DC) therapy. Studies have explored the immunostimulatory effect of this compound and its fractions on the morphology, gene expression, surface markers, and cytokine secretion of dendritic cells. Research in mouse models has shown that this compound and its fractions were superior to LPS as vaccine adjuvants in stimulating the phenotype and functional activity of mature dendritic cells, inducing a valuable anticancer immune response. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound134906

Antitumoral and Antimutagenic Research on Larifan: Preclinical Investigations

Antitumoral Activity in Experimental Systems

Experimental studies have demonstrated the antitumor effects of Larifan in various tumor models. This compound has shown an inhibitory effect on the growth of primary tumors and, notably, on the metastasis of malignant tumors under conditions of concomitant immunity. This compound.eu

Experimental tumor models where this compound has demonstrated antitumor effects include:

Moloney's sarcoma This compound.eu

Rauscher's leukemia This compound.eu

NK/Ly ascitic lymphatic leukemia This compound.eu

Lewis Ca 3LL carcinoma This compound.eu

MX-17 tumor This compound.eu

Ehrlich's ascitic carcinoma This compound.eu

B-16 melanoma This compound.eu

In these models, this compound suppressed primary tumor formation, prolonged survival time, and significantly inhibited the formation and development of metastases in some cases, such as Lewis carcinoma and B-16 melanoma. This compound.eu

Activation of T-cells and NK cells in Oncology Contexts

This compound has been shown to activate components of the immune system relevant to antitumor immunity, including T-cells and Natural Killer (NK) cells. This compound.eu It activates primary immunogenesis, which is often suppressed in oncopathology. This compound.eu Studies indicate that this compound activates T-cells and NK cells, contributing to an immunoadjuvant effect. This compound.eu dsRNA, the active substance in this compound, is known to stimulate antigen-presenting dendritic cells (DCs), leading to the activation of NK cells and cytotoxic CD8+ T-lymphocytes, which can cause the death of tumor cells. nih.gov Ex vivo studies have also shown that this compound activates dendritic cells and promotes their differentiation. This compound.eu

Regulation of Gene Expression Relevant to Antitumor Immunity

Research suggests that this compound influences the regulation of expression of certain genes important for the implementation of antitumor immunity. This compound.eu dsRNA is capable of influencing immune system cells by inducing antitumor immune responses. nih.gov Stimulation of antigen-presenting DCs by dsRNA can lead to the activation of immune cells involved in antitumor responses. nih.gov

Immunoadjuvant Effects in Cancer Immunotherapy

This compound exhibits immunoadjuvant properties, making it potentially useful in cancer immunotherapy. This compound.euThis compound.eu It activates primary immunogenesis and provides an immunoadjuvant effect. This compound.eu dsRNA, the active component, is considered a potential adjuvant in developing anti-cancer vaccines. The ability of dsRNA to induce the synthesis of IFN and other cytokines forms the basis for its diverse immunomodulatory properties. nih.gov dsRNA has been shown to increase the activity of natural killers (NK) and the maturation and activation of DCs, leading to the activation of CD8+ and CD4+ T cells. nih.gov

Antimutagenic Effects in Preclinical Tests

Preclinical investigations have explored the potential antimutagenic effects of this compound. A slight antimutagenic effect of this compound has been observed. This compound.eu Special investigations revealed that this compound may decrease the mutagenic activity of certain antitumor medications. This compound.eu Preclinical tests have indicated that this compound does not possess mutagenic properties itself. This compound.eu

Methodological Approaches in Larifan Research

In Vitro Experimental Systems

In vitro experimental systems are fundamental to studying the biological activities of Larifan. These systems allow for controlled environments to assess the compound's effects on specific cell types and against various pathogens, particularly viruses. researchgate.net Studies have utilized a range of in vitro models to investigate this compound's antiviral activity and its influence on immune responses. researchgate.netnih.govindexcopernicus.com

Cell Culture Models (e.g., Calu3, HSAEC, L929, SEK, EPT, A549)

Various cell culture models are employed in this compound research to evaluate its effects on different cell types and viral infections. Human lung adenocarcinoma cells (Calu3) and primary human small airway epithelial cells (HSAEC) have been used to measure the antiviral activity of this compound against SARS-CoV-2. researchgate.netbiorxiv.orgnih.gov These cell lines are relevant models for studying respiratory viral infections. Calu-3 cells, when cultured at the air-liquid interface, form a barrier resembling native bronchial epithelium, making them suitable for studying inhaled substances and respiratory viruses. researchgate.netnih.govresearchgate.net A549 cells, a human lung carcinoma cell line with characteristics of alveolar type II epithelial cells, are also utilized in lung research, including studies involving liposomal interactions. nih.govfrontiersin.org While the search results mention L929, SEK, and EPT in the context of cell culture models in general research researchgate.net, their specific use with this compound was not detailed in the provided snippets.

In studies with Calu3 and HSAEC cells infected with SARS-CoV-2, this compound demonstrated inhibition of viral replication. researchgate.netnih.gov Viral RNA copy numbers in the supernatant of Calu3 cells decreased significantly after this compound treatment, both when added before and after infection. nih.govbiorxiv.org Similarly, infectious virus titers in Calu3 cell supernatants also showed a substantial drop. nih.govbiorxiv.org this compound exhibited similar inhibitory effects on SARS-CoV-2 replication in HSAEC. researchgate.netnih.gov

Data from a study on SARS-CoV-2 replication in Calu3 cells treated with this compound:

Treatment ConditionViral RNA Copy Number (Average)p-value
Untreated9.6 × 10⁶-
This compound (Full-time)1.4 × 10⁶0.0296
This compound (Pre-infection)Significant drop0.018
This compound (Post-infection)Significant drop0.0054

Data from a study on infectious SARS-CoV-2 titer in Calu3 cell supernatants treated with this compound:

Treatment ConditionInfectious Virus Titer (Average log₁₀ TCID₅₀)p-value
Untreated7.0-
This compound (Full-time)4.50.0286
This compound (Pre-infection)Significant decrease0.0014

Human Peripheral Blood Mononuclear Cells (PBMCs) Ex Vivo Cultures

Ex vivo cultures of human peripheral blood mononuclear cells (PBMCs) are used to investigate the effects of this compound on immune cells. nih.gov PBMCs from healthy volunteers have been stimulated with this compound to analyze the resulting immune response. nih.gov Studies comparing this compound (bacteriophage-derived dsRNA) with synthetic dsRNA like poly(I:C) in ex vivo PBMC cultures have revealed both similarities and subtle differences in the triggered immune responses. nih.govresearchid.co These studies assessed the activation markers on lymphocyte subpopulations and the production of various cytokines and chemokines. nih.gov

This compound and poly(I:C) both increased the expression of the lymphocyte CD38 marker and intracellular IFN-γ in CD8+ T and natural killer (NK) cells, as well as the CD95 marker on the main lymphocyte subpopulations. nih.govresearchid.co However, poly(I:C) was a stronger inducer of certain cytokines (IL-6, IL-1β, and CCL4), while this compound induced higher levels of others (IFN-α2, CXCL10, and CCL17). nih.govresearchid.co

Studies have also examined the effect of this compound on the metabolic characteristics and activation status of human blood monocytes and granulocytes in vitro, using blood samples from healthy donors. indexcopernicus.combiotechnology.kiev.uaukrbiochemjournal.org These studies evaluated parameters such as phagocytic activity, reactive oxygen species production, nitric oxide generation, and arginase activity. indexcopernicus.combiotechnology.kiev.ua this compound treatment was found to lower the phagocytic index and reactive oxygen species generation in both monocytes and granulocytes. indexcopernicus.combiotechnology.kiev.ua It also led to a dose-dependent increase in nitric oxide production and a decrease in arginase activity in blood monocytes. indexcopernicus.combiotechnology.kiev.ua

Dendritic Cell Maturation Assays

Dendritic cells (DCs) play a crucial role in initiating and shaping adaptive immune responses through antigen presentation and maturation. injoit.ru Dendritic cell maturation assays are utilized to assess the ability of compounds like this compound to induce DC maturation, a key step in activating T cell responses. nih.gov While the search results mention the development and characterization of dendritic cell internalization and activation assays frontiersin.org, and the role of dendritic cells in the immune system and in response to immunomodulators like this compound injoit.ru, specific details on this compound's direct effects in dedicated DC maturation assays were not extensively detailed in the provided snippets. However, the broader context suggests that as a dsRNA and interferon inducer, this compound would likely be investigated for its impact on DC maturation pathways. nih.govThis compound.euukrbiochemjournal.org

Flow Cytometry for Cell Phenotyping and Metabolic Analysis

Flow cytometry is a powerful technique used in this compound research for the phenotyping and metabolic analysis of cells, particularly immune cells like monocytes and granulocytes. nih.govindexcopernicus.combiotechnology.kiev.uaukrbiochemjournal.orgresearchgate.net This method allows for the quantitative assessment of cell surface markers, intracellular proteins (such as IFN-γ), and functional parameters like phagocytic activity and reactive oxygen species generation. nih.govindexcopernicus.combiotechnology.kiev.uaresearchgate.net

In studies examining the effects of this compound on human peripheral blood monocytes, flow cytometry was used to select live monocytes for analysis and to estimate phagocytic activity and reactive oxygen species generation using FITC-labeled Staphylococcus aureus. indexcopernicus.combiotechnology.kiev.uaukrbiochemjournal.org Flow cytometry has also been employed to analyze activation markers on lymphocyte subpopulations in PBMCs stimulated with this compound. nih.gov Furthermore, flow cytometry has been used to assess the expression of DC activation markers such as CD40, CD80, CD83, CD86, and CD209 in the context of dendritic cell research. nih.govfrontiersin.org Studies have shown that this compound treatment can influence the expression of markers like CD86 and CD206 on monocytes, with effects varying based on donor age and sex. ukrbiochemjournal.orgukrbiochemjournal.orgresearchgate.net For instance, monocytes from aged males treated with this compound showed decreased CD86 expression and increased CD206 expression. ukrbiochemjournal.orgukrbiochemjournal.orgresearchgate.net

Viral RNA Copy Number Detection (e.g., ddPCR)

Detecting and quantifying viral RNA copy numbers is a critical method for assessing the antiviral efficacy of compounds like this compound. Digital droplet PCR (ddPCR) is a sensitive technique used for this purpose. researchgate.netnih.gov In studies investigating this compound's activity against SARS-CoV-2, ddPCR has been employed to measure viral RNA copies in cell culture supernatants and in animal tissues. researchgate.netbiorxiv.orgnih.govbiorxiv.org

Research using Calu3 and HSAEC cell lines infected with SARS-CoV-2 has utilized ddPCR to quantify the reduction in viral RNA copy numbers following this compound treatment. researchgate.netnih.gov These studies have shown a significant drop in viral RNA copies in the supernatant of treated cells compared to untreated controls. nih.govbiorxiv.org For example, in Calu3 cells, viral RNA copy numbers dropped substantially after this compound was added both pre- and post-infection. nih.govbiorxiv.org

Infectious Virus Titration Methods (e.g., End-Point Titration)

Measuring the titer of infectious virus particles is another key method to evaluate the antiviral effectiveness of a compound. End-point titration methods, such as the 50% tissue culture infective dose (TCID₅₀) assay, are commonly used. nih.govbiorxiv.org This involves serially diluting virus-containing samples and inoculating them onto susceptible cell cultures (e.g., Vero E6 cells) to determine the dilution at which 50% of the cultures show a cytopathic effect. nih.govbiorxiv.org

In studies of this compound's antiviral activity against SARS-CoV-2, end-point titration in Vero E6 cells has been used to quantify infectious virus titers in cell culture supernatants and lung homogenates from infected animals. researchgate.netnih.govbiorxiv.org These studies have shown that this compound treatment leads to a significant reduction in infectious virus titers. nih.govbiorxiv.org For instance, in Calu3 cell supernatants, the infectious virus titer dropped considerably after this compound treatment. nih.govbiorxiv.org

Cytopathic Effect (CPE) Inhibition Assays

Cytopathic effect (CPE) inhibition assays are a common method used to determine the antiviral activity of compounds like this compound. creative-diagnostics.com CPE refers to the structural changes in host cells resulting from viral infection, which can include cell lysis or death. creative-diagnostics.com By measuring the reduction or prevention of these viral-induced changes in the presence of a test compound, researchers can assess its ability to inhibit viral replication and protect cells. creative-diagnostics.com

In the context of this compound research, CPE inhibition assays have been employed to evaluate its effectiveness against various viruses. For instance, the antiviral activity of this compound against SARS-CoV-2 has been measured in human lung adenocarcinoma (Calu3) cells and primary human small airway epithelial cells (HSAEC) using CPE assays. biorxiv.orgresearchgate.net While some viruses, like influenza and rhinovirus, typically elicit a clear CPE in infected cells, SARS-CoV-2 may not always cause overt cell damage despite continuous viral release. biorxiv.org Nevertheless, CPE inhibition assays, often coupled with methods like cell viability measurements using reagents such as Cell Counting Kit-8 (CCK8) or CellTiter-Glo, can still indicate the protective effect of this compound against viral infection. researchgate.netnih.govasm.org

Gene Expression Analysis

Gene expression analysis is a powerful tool used in this compound research to understand how the compound influences cellular processes at the molecular level. This involves examining the changes in the activity of genes, which can provide insights into the mechanisms underlying this compound's antiviral, immunomodulatory, or antitumor effects. Techniques such as quantitative reverse-transcription PCR (qRT-PCR) and microarray hybridization or RNA sequencing are employed to quantify mRNA levels of specific genes or to analyze the global transcriptome. asm.orgresearchgate.netnih.gov

Studies have utilized gene expression analysis to investigate the impact of this compound on immune cells. For example, researchers have performed gene expression microarray hybridization and enrichment analysis on human peripheral blood monocytes exposed to this compound to identify affected genes and pathways. researchgate.net This type of analysis can reveal how this compound modulates the expression of genes involved in immune responses, such as those related to interferon signaling, cytokine production, or activation markers. researchgate.net Differential gene expression analysis comparing cells treated with this compound to untreated controls can highlight genes that are significantly upregulated or downregulated, providing clues about the cellular pathways affected by the compound. researchgate.netnih.gov

Cytokine and Chemokine Quantification (e.g., Luminex)

Quantifying the levels of cytokines and chemokines is a crucial aspect of studying the immunomodulatory effects of this compound. Cytokines are signaling molecules that regulate immune responses, while chemokines are a type of cytokine that directs the migration of immune cells. injoit.ru Alterations in the profiles of these molecules can indicate how this compound influences the communication and activity of immune cells.

Methods such as Luminex assays or cytometric bead arrays are used for the multiplexed quantification of multiple cytokines and chemokines simultaneously from biological samples, such as cell culture supernatants or serum. biotechnology.kiev.uaresearchgate.net Research on this compound has shown that, in addition to inducing interferon, it can also stimulate the synthesis of many other cytokines, including interleukins (e.g., IL-6, IL-10, IL-12), TNF-alpha, and GM-CSF. injoit.rulza.lv Studies have examined the concentrations of plasma interleukin (IL)-10 and IL-12, among other cytokines, in the context of this compound's effects on immune responses. researchgate.net The analysis of cytokine and chemokine profiles helps to characterize the nature of the immune response triggered or modulated by this compound, such as whether it promotes pro-inflammatory or anti-inflammatory responses. injoit.runih.govdntb.gov.uaresearchgate.net

In Vivo Animal Models

In vivo animal models are essential for evaluating the efficacy and biological activities of this compound within a complex living system. These models allow researchers to study the compound's effects on viral infections, immune responses, and other physiological processes in a more relevant setting than in vitro studies alone. Various animal species have been used, each offering specific advantages for modeling different diseases or aspects of this compound's activity.

Golden Syrian Hamster Infection Models

Golden Syrian hamsters have emerged as a valuable animal model, particularly for studying respiratory viral infections like SARS-CoV-2. biorxiv.orgnih.gov Features of SARS-CoV-2 infection in golden hamsters, such as high viral titers in the lungs, resemble those observed in humans, making them a suitable model for COVID-19 research. biorxiv.orgnih.gov

Golden Syrian hamster infection models have been utilized to assess the in vivo antiviral activity of this compound against SARS-CoV-2. biorxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net In these studies, hamsters are typically infected with the virus and then treated with this compound. biorxiv.orgresearchgate.netnih.govresearchgate.net Researchers evaluate the effect of this compound by measuring parameters such as viral RNA copy numbers and infectious virus titers in lung tissue at different time points post-infection. biorxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.net Studies have shown that this compound administration can significantly reduce viral numbers and infectious virus titers in the lungs of infected hamsters compared to untreated animals. biorxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.netnih.gov Histopathological analysis of lung tissue is also performed to assess the severity of infection-induced pathological lesions and evaluate the protective effects of this compound. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov

Table 1: Effect of this compound on Viral Load in Golden Syrian Hamsters Infected with SARS-CoV-2 (Intranasal Administration) biorxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.net

ParameterDay 3 Post-infection (Log10 Reduction vs. Untreated)Day 5 Post-infection (Log10 Reduction vs. Untreated)Statistical Significance (p-value)
Viral RNA Copies (per mg lung)2.72.00.0032
Infectious Virus Titer (TCID50)4.32.80.0039

Murine Models (e.g., C57BL/6, BALB/c mice)

Murine models, including strains like C57BL/6 and BALB/c mice, are widely used in biomedical research, including studies on antiviral agents and immunomodulators like this compound. creative-diagnostics.combiorxiv.orgbiorxiv.orgnih.govinjoit.rulza.lvnih.govresearchgate.netresearchgate.netresearchgate.netThis compound.euresearchgate.netumich.edu These models offer advantages such as genetic tractability, availability of reagents, and relatively lower cost compared to larger animal models.

Mouse models have been employed to investigate various aspects of this compound's activity, including its antiviral effects against different viruses and its immunomodulatory properties. biorxiv.orgnih.govlza.lvnih.govThis compound.eu For instance, this compound has been shown to be effective in immunocompromised mice infected with herpes simplex virus (HSV)-1 and HSV-2. biorxiv.orgnih.gov Murine models are also used to study the immunomodulatory effects of this compound, such as its impact on dendritic cells and their ability to stimulate immune responses, particularly in the context of potential use as vaccine adjuvants or in cancer immunotherapy. injoit.runih.gov Studies in aged male C57BL/6 and BALB/c mice have examined the effect of this compound on the metabolic profile of peripheral blood monocytes in vitro, highlighting potential strain- and age-dependent differences in response. researchgate.net Furthermore, inhibitory effects of this compound on experimental chlamydia infection have been demonstrated in mice. This compound.euThis compound.eu

Monkey Models

Monkey models, particularly non-human primates, are utilized in this compound research to evaluate its effects in a physiological system more closely related to humans, especially for studying severe viral infections or complex immune responses. biorxiv.orgnih.govlza.lvresearchgate.netThis compound.eu

Research using monkey models has provided insights into this compound's antiviral efficacy against highly pathogenic viruses. This compound has been shown to prolong the life span of monkeys infected with smallpox. biorxiv.orgnih.gov Monkey models have also been used in the study of interferon inducers, with observations on the kinetics of interferon accumulation in serum following administration of such compounds, including this compound. This compound.eu These models are valuable for assessing the potential of this compound for emergency prophylaxis or treatment of severe viral hemorrhagic fevers. researchgate.net

Histopathological Analysis of Tissues

Histopathological analysis has been employed to evaluate the effects of this compound on tissue morphology and the severity of pathological changes in experimental models. A notable application of this method is in the study of this compound's antiviral activity against SARS-CoV-2 in golden Syrian hamsters mdpi.comThis compound.eupharmdd.comukrbiochemjournal.orgnih.govnih.govnih.gov.

In studies involving SARS-CoV-2 infected hamsters, histopathological examination of lung tissues revealed improvements in infection-induced pathological lesions in animals treated with this compound mdpi.comThis compound.eupharmdd.comukrbiochemjournal.orgnih.govnih.govnih.gov. Untreated infected hamsters exhibited characteristic pathological features in their lungs, including thickening of the interalveolar septa due to inflammatory infiltrate, vascular thrombosis, alveolar septum fibrosis, and signs of bronchial epithelium hyperplasia This compound.eu. Treatment with this compound was shown to ameliorate these histopathological changes This compound.eu.

Furthermore, immunohistochemistry was used to assess the presence of SARS-CoV-2 antigens in the lung tissues. This compound treatment resulted in a marked reduction in SARS-CoV-2 nucleocapsid protein (NP)-positive cells in the lungs of infected hamsters compared to untreated animals mdpi.comThis compound.eu. This reduction in viral antigen correlated with the observed improvements in lung histopathology mdpi.comThis compound.eunih.gov.

The severity of histopathological damage in the lungs of infected animals was also quantified using a scoring system. This compound treatment led to a decrease in this histopathological damage severity score This compound.eu.

Detailed findings from histopathological analysis in SARS-CoV-2 infected hamsters are summarized in the table below:

Histopathological FeatureUntreated Infected HamstersThis compound-Treated Infected HamstersSource
Interalveolar septaThickening due to inflammatory infiltrateImprovement observed This compound.eu
Vascular thrombosisPresentImprovement observed This compound.eu
Alveolar septum fibrosisPresentImprovement observed This compound.eu
Bronchial epitheliumSigns of hyperplasiaImprovement observed This compound.eu
SARS-CoV-2 NP-positive cells (Lungs)Abundant immunoreactivityMarked reduction in positive cells mdpi.comThis compound.eu
Histopathological damage severity scoreHigher score indicating more severe damageLower score indicating reduced damage severity This compound.eu

Survival Studies in Tumor-Bearing Mice

Survival studies in tumor-bearing mice models are a crucial method for evaluating the potential anti-cancer effects of compounds like this compound. These studies assess the ability of a treatment to prolong the lifespan of animals inoculated with tumor cells.

Research involving this compound has utilized survival studies in various experimental tumor models to investigate its antitumor potential. These models include Moloney sarcoma, Rauscher leukemia, lymphatic leucosis NK/Ly, sarcoma S-37, Lewis carcinoma 3LL, and melanoma B-16.

In some of these tumor models, this compound treatment has been shown to prolong the survival time of the tumor-bearing mice. For instance, in models such as Lewis carcinoma and melanoma B-16, this compound not only suppressed the formation of the primary tumor but also markedly inhibited the formation and development of metastases, contributing to extended survival.

The observed prolongation of survival in tumor-bearing mice treated with this compound is attributed, in part, to its immunomodulating properties, which can contribute to an anti-cancer immune response researchgate.net.

A summary of tumor models where this compound has demonstrated effects, including prolonged survival, is provided below:

Tumor ModelObserved Effects of this compound TreatmentSource
Moloney sarcomaAntitumor effects, including prolonged survival time
Rauscher leukemiaAntitumor effects, including prolonged survival time
Lymphatic leucosis NK/LyAntitumor effects, including prolonged survival time
Sarcoma S-37Antitumor effects, including prolonged survival time
Lewis carcinoma 3LLSuppressed primary tumor formation, inhibited metastases, prolonged survival time
Melanoma B-16Suppressed primary tumor formation, inhibited metastases, prolonged survival time

Future Directions and Research Gaps in Larifan Studies

Elucidation of Underlying Molecular Mechanisms of Antiviral Effects

While Larifan is known to induce type I interferons (IFNs) and activate enzymes of the IFN system like protein kinase R (PKR) and 2'-5' oligoadenylate (B1213165) synthase (OAS), which are involved in blocking translation in virus-infected cells, a complete understanding of its molecular mechanisms against a broad spectrum of viruses is still evolving nih.gov. This compound has shown effectiveness against various viruses in experimental systems, including herpes simplex virus, tick-borne encephalitis virus, coronaviruses, and influenza virus This compound.eunih.gov. Further research is needed to precisely map the intricate molecular pathways triggered by this compound in response to different viral infections. This includes identifying all host factors and viral components that interact with this compound and detailing the downstream signaling cascades that lead to the inhibition of viral replication and spread. Understanding these mechanisms at a deeper level could pave the way for targeted modifications of this compound or the development of synergistic therapies.

Further Characterization of Immunomodulatory Pathways

This compound is recognized for its ability to induce various cytokines, including interleukins (such as IL-6, IL-10, IL-23), TNF-alpha, and GM-CSF, in addition to interferons lza.lv. It also acts as an activator of T and B lymphocytes and NK cells, stimulating the differentiation of T lymphocytes into activated effector cells lza.lv. This broad immunomodulatory activity suggests potential applications beyond antiviral therapy, particularly in oncology where it has shown antitumor and immunoadjuvant effects This compound.eu. However, the specific immunomodulatory pathways activated by this compound and how these pathways are regulated require further detailed characterization. Research should focus on identifying the specific cell types targeted by this compound, the receptors involved in mediating its effects, and the full spectrum of cytokines and other immune mediators induced. A comprehensive understanding of these pathways is crucial for optimizing this compound's use as an immunomodulator, potentially in combination with other immunotherapies.

Research on Fractions with Different Molecular Lengths and Their Properties

This compound is a heterogeneous population of dsRNA molecules with an average length of 700 base pairs nih.gov. Studies have indicated that double-stranded RNA of different lengths can activate distinct components of the immune system . Further research is needed to fractionate this compound based on molecular weight and investigate the specific biological activities and properties of these different fractions lza.lv. This could involve using techniques like ultrafiltration to obtain fractions with defined molecular weight ranges lza.lv. Characterizing the antiviral and immunomodulatory effects of these individual fractions could help identify optimal molecular lengths for specific therapeutic applications and potentially lead to the development of more targeted this compound-based products .

Understanding Differential Responses Based on Host Factors (e.g., age, sex)

Studies have indicated that the effects of this compound can vary depending on host factors such as age and sex researchgate.netukrbiochemjournal.org. For instance, research on human peripheral blood monocytes showed variable effects of this compound based on the age and sex of donors researchgate.netukrbiochemjournal.org. Monocytes from females, both young and aged, appeared less responsive to this compound treatment compared to those from males researchgate.netukrbiochemjournal.org. Monocytes from young males showed a decrease in phagocytic activity and a significant downregulation of ROS generation, while monocytes from aged males exhibited decreased phagocytic activity and CD86 expression, along with increased CD206 expression researchgate.netukrbiochemjournal.org. These findings highlight the need for further studies to understand how host factors influence responses to this compound and to explore the potential for personalized treatment strategies researchgate.netukrbiochemjournal.org. Research should delve into the underlying biological reasons for these differential responses, including hormonal influences, genetic variations, and age-related changes in the immune system nih.govnih.gov.

Exploration of this compound's Role in Specific Redox Signaling Pathways

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) play important roles in the innate antiviral immune response, although they can also have deleterious effects in some viral infections researchgate.net. This compound has been shown to influence ROS generation in monocytes, with differential effects observed based on age and sex researchgate.netukrbiochemjournal.org. Further research is needed to specifically explore this compound's interaction with and modulation of key redox signaling pathways. This includes investigating its effects on enzymes involved in ROS production and scavenging, as well as its influence on transcription factors and other molecules that are regulated by the cellular redox state researchgate.netnih.govnih.gov. Understanding how this compound impacts these pathways could provide insights into its antiviral and immunomodulatory mechanisms and potentially reveal new therapeutic targets.

Q & A

Q. What are the primary mechanisms underlying Larifan's antiviral and immunomodulatory effects?

Methodological Answer: To investigate this compound's dual mechanisms, researchers should:

  • Conduct dose-response assays in in vitro viral infection models (e.g., plaque reduction neutralization tests) to quantify direct antiviral activity .
  • Use flow cytometry or ELISA to measure cytokine profiles (e.g., IFN-γ, IL-6) in immune cells exposed to this compound, isolating immunomodulatory effects .
  • Employ knockout cell lines (e.g., TLR3-deficient models) to determine if this compound's dsRNA structure activates specific innate immune pathways .
  • Reference established protocols for RNA-based therapeutics to ensure reproducibility (e.g., RNA extraction, stability testing) .

Example Experimental Setup:

Assay TypeTargetControlsKey Metrics
Viral Load ReductionInfluenza A (H1N1)Untreated cells, placebo RNATCID50 reduction ≥50%
Cytokine ProfilingHuman PBMCsLPS-stimulated cellsIFN-γ increase ≥2-fold

Q. What in vitro and in vivo models are most appropriate for initial screening of this compound's efficacy?

Methodological Answer:

  • In vitro: Use polarized epithelial cell monolayers (e.g., Calu-3 for respiratory viruses) to mimic mucosal barriers. Measure viral replication via qRT-PCR and cell viability via MTT assays .
  • In vivo: Select immunocompetent murine models (e.g., BALB/c mice) for systemic immune response analysis. Track viral titers in lungs/serum and immune cell infiltration histologically .
  • Include negative controls (scrambled RNA) and positive controls (e.g., oseltamivir for antiviral assays) to validate specificity .

Advanced Research Questions

Q. How can researchers design controlled experiments to isolate this compound's immunomodulatory effects from its direct antiviral actions?

Methodological Answer:

  • Use dual-chamber transwell systems to physically separate immune cells (e.g., dendritic cells) from virus-infected epithelial cells, allowing measurement of cytokine-mediated antiviral activity .
  • Apply pharmacokinetic inhibitors (e.g., actinomycin D to block host transcription) to distinguish between direct RNA interference and immune-mediated viral suppression .
  • Leverage single-cell RNA sequencing to map immune cell activation pathways in this compound-treated vs. untreated models .

Q. What methodologies are recommended for analyzing contradictory data regarding this compound's efficacy in different viral strains?

Methodological Answer:

  • Perform meta-analysis of existing studies to identify variables (e.g., viral entry receptors, host protease availability) that correlate with efficacy discrepancies .
  • Use cryo-EM or molecular docking simulations to assess this compound's binding affinity to viral proteins (e.g., SARS-CoV-2 Spike vs. RSV F protein) .
  • Apply Bayesian statistical models to quantify uncertainty in heterogeneous datasets, adjusting for confounding factors like batch effects or dosing regimens .

Data Reconciliation Framework:

StepActionTools
1. Identify DiscrepanciesCompare IC50 values across studiesSystematic review
2. Hypothesis TestingTest viral strain-specific resistance mechanismsCRISPR-Cas9 gene editing
3. ValidationReplicate experiments in standardized modelsMulti-lab collaborative trials

Q. What advanced techniques can elucidate this compound's structure-function relationships?

Methodological Answer:

  • Conduct NMR spectroscopy or X-ray crystallography to resolve this compound's secondary RNA structures and identify motifs critical for TLR3/RIG-I activation .
  • Use atomic force microscopy to study this compound's stability under physiological conditions (e.g., serum nucleases) .
  • Integrate machine learning (e.g., AlphaFold2) to predict RNA-protein interaction sites and optimize sequence design for enhanced activity .

Methodological Best Practices

  • Reproducibility: Document RNA concentration, purity (A260/A280 ratio ≥1.8), and storage conditions (−80°C in RNase-free buffers) in supplementary materials .
  • Ethics: Obtain institutional approval for animal studies, specifying humane endpoints (e.g., ≥20% weight loss) and sample sizes justified by power analysis .
  • Data Management: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for RNA-seq datasets, depositing raw files in public repositories (e.g., GEO, SRA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.